Fractal

Overview

Description

A fractal is a geometric shape that contains detailed structure at arbitrarily small scales, usually having a this compound dimension strictly exceeding the topological dimension . Many fractals appear similar at various scales, as illustrated in successive magnifications of the Mandelbrot set . They are created by repeating a simple process over and over in an ongoing feedback loop .

Synthesis Analysis

This compound analysis and synthesis of fracture surface roughness and related forms of complexity and disorder have been studied . The this compound geometry of roughness and some new developments relevant to this have been explored .

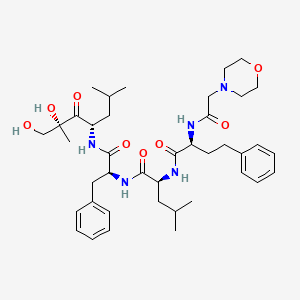

Molecular Structure Analysis

The structure and shape of the polypeptide chains of proteins are determined by the hybridized states of the atomic orbitals in the molecular chain . The this compound analysis usually measures the complexity of an object which is related to certain object’s properties of interest or is connected with properties of another object or system that affects this object .

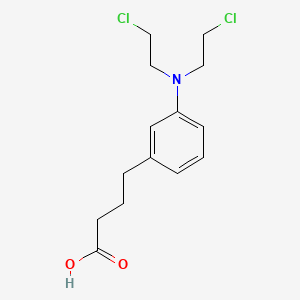

Chemical Reactions Analysis

This compound features have been applied to the dynamics of highly nonlinear complex systems . The this compound dimension determination of materials, the relation between the physical and chemical properties of materials and the this compound dimension, adsorption on this compound surfaces, and this compound adsorption isotherms have been studied .

Physical and Chemical Properties Analysis

This compound characteristics of soil under different land use types have been analyzed . The this compound dimension of soil particle size distribution (PSD) and their relationships with soil bulk density, porosity, soil organic matter (SOM) and soil total nitrogen (TN) were investigated .

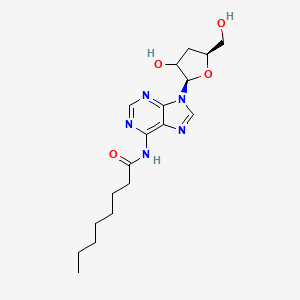

Scientific Research Applications

Pharmaceutical Sciences : Fractals are extensively used in pharmaceutical sciences, especially in drug delivery systems, biopharmaceutics, and pharmacokinetics. They aid in understanding enzyme kinetics, drug metabolism, absorption, and pharmacodynamics (Pippa, Dokoumetzidis, Demetzos, & Macheras, 2013).

Agriculture and Forestry : Fractal theory has been applied in agriculture and forestry to solve problems that traditional methods cannot address, indicating its significant role in these fields (Zou Xiu-guo, 2011).

Physics Education : In physics education, this compound theory has been used in teaching experimental methods, helping to enhance the understanding of basic physics concepts (Ye Rui-ying, 2002).

Nonlinear Dynamical Systems : The geometry of fractals and this compound dimensions provide valuable tools for understanding chaotic dynamical systems and quantifying their complexity (J. Theiler, 1990).

Information and Cyber Security : this compound analysis is employed in encryption algorithms, protection of documents, and modeling security systems in the field of information and cyber security (Shevchenko et al., 2019).

Neuroscience : this compound analysis has become a popular method in neuroscience, helping researchers understand complex patterns and effects in biological tissues (H. Jelinek, Elston, & Zietsch, 2005).

Capital Market Analysis : In economics, this compound theory has been applied to analyze the properties of capital markets, including the study of this compound time series and Hurst Exponent calculations (W. Liu & Hao Hu, 2007).

Environmental Sciences : Multithis compound theory has numerous applications in environmental science, such as tracing pollutants and analyzing pollution patterns (Xiao Tang-fu, 2013).

Microelectronics : this compound analysis aids in microelectronics miniaturization and designing materials with precise microstructural architectures (Mitic et al., 2019).

Radio Physics and Engineering : this compound concepts are integrated into the design of this compound radio systems, enhancing the accuracy in describing processes occurring in radio physical and engineering systems (A. Potapov, 2022).

Mechanism of Action

Target of Action

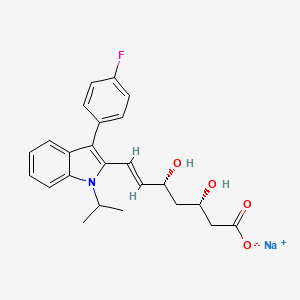

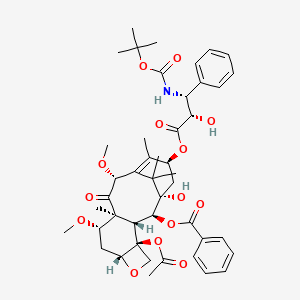

Fluvastatin Sodium, also known as Fractal or Fluindostatin, primarily targets the hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a type of lipid made by the body .

Mode of Action

Fluvastatin Sodium acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . This inhibition results in a decrease in cholesterol production within the body .

Biochemical Pathways

The primary biochemical pathway affected by Fluvastatin Sodium is the mevalonate pathway , which is responsible for cholesterol biosynthesis . By inhibiting HMG-CoA reductase, Fluvastatin Sodium reduces the production of mevalonic acid, thereby decreasing the synthesis of cholesterol . This leads to a reduction in the levels of low-density lipoprotein (LDL) cholesterol, also known as “bad cholesterol”, in the blood .

Pharmacokinetics

Fluvastatin Sodium exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability . It is quickly and almost completely absorbed from the gut, with a bioavailability of about 24-30% . Over 98% of the substance is bound to plasma proteins . It is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP2C8 . The drug is primarily excreted in the feces (95%), with a smaller amount excreted in the urine (5%) .

Result of Action

The molecular and cellular effects of Fluvastatin Sodium’s action primarily involve a reduction in cholesterol levels. By inhibiting the production of cholesterol, it helps lower the levels of LDL cholesterol in the blood . This can help reduce the risk of cardiovascular diseases, including myocardial infarction and stroke .

Action Environment

The action, efficacy, and stability of Fluvastatin Sodium can be influenced by various environmental factors. Additionally, the drug’s metabolism can be affected by inhibitors of the cytochrome P450 enzymes, such as fluconazole, a potent inhibitor of CYP2C9 .

Safety and Hazards

A novel deep learning model termed DLF has been presented to explore the hazard event classification through the fractal method from the perspective of language . The safety this compound reflects the basic requirements that are needed to control safety-related activities at all levels within an organization .

Future Directions

Properties

IUPAC Name |

sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGHKIMDNBDHJB-RPQBTBOMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93957-55-2 (hydrochloride salt), 93957-55-2 (Parent) | |

| Record name | Fluvastatin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044758 | |

| Record name | Fluvastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93957-55-2 | |

| Record name | Fluvastatin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVASTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYF7O1FV7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)

![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)